molecular formula C9H9BrO2 B170314 3-Bromo-2,6-dimethylbenzoic acid CAS No. 123278-07-9

3-Bromo-2,6-dimethylbenzoic acid

Cat. No. B170314
M. Wt: 229.07 g/mol
InChI Key: KSSHISAHZOMUES-UHFFFAOYSA-N
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Patent
US08791100B2

Procedure details

To a solution of 2,6-dimethylbenzoic acid (25.00 g, 166 mmol) in HOAc (432 mL) was added NaOAc (16.39 g, 200 mmol) followed by bromine (11.2 mL, 216 mmol). The reaction mixture was stirred at room temperature overnight. The mixture was poured onto ice water (800 mL) and stirred for 20 minutes. The solid was filtered off, washed with H2O and dried at 50° C. under vacuum to give INT 34.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
16.39 g
Type
reactant
Reaction Step One
Name
Quantity
432 mL
Type
solvent
Reaction Step One
Quantity
11.2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([CH3:11])[C:3]=1[C:4]([OH:6])=[O:5].CC([O-])=O.[Na+].[Br:17]Br>CC(O)=O>[Br:17][C:10]1[C:2]([CH3:1])=[C:3]([C:7]([CH3:11])=[CH:8][CH:9]=1)[C:4]([OH:6])=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
CC1=C(C(=O)O)C(=CC=C1)C
Name
Quantity
16.39 g
Type
reactant
Smiles
CC(=O)[O-].[Na+]
Name
Quantity
432 mL
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
11.2 mL
Type
reactant
Smiles
BrBr

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture was poured onto ice water (800 mL)
STIRRING
Type
STIRRING
Details
stirred for 20 minutes
Duration
20 min
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed with H2O
CUSTOM
Type
CUSTOM
Details
dried at 50° C. under vacuum
CUSTOM
Type
CUSTOM
Details
to give INT 34

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
BrC=1C(=C(C(=O)O)C(=CC1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.